Cis-4,5-Dihydroxy-4,5-dihydropyrene is a polycyclic aromatic hydrocarbon derivative notable for its role in the biodegradation of pyrene, a common environmental pollutant. This compound is classified under the category of dihydroxypyrenes, which are characterized by two hydroxyl groups attached to a pyrene backbone. Its molecular formula is , and it plays a significant role in various biochemical processes, particularly in microbial degradation pathways.
Cis-4,5-Dihydroxy-4,5-dihydropyrene is primarily derived from the microbial degradation of pyrene. It is produced through dioxygenation reactions facilitated by specific bacterial strains, such as Mycobacterium vanbaalenii. This compound can also be synthesized in the laboratory through various chemical methods. In terms of classification, it falls under the broader category of polycyclic aromatic hydrocarbons (PAHs) and specifically within the subcategory of hydroxylated PAHs.
The synthesis of cis-4,5-dihydroxy-4,5-dihydropyrene can occur via several methods:
The molecular structure of cis-4,5-dihydroxy-4,5-dihydropyrene features two hydroxyl groups located at the 4 and 5 positions of the pyrene ring system. The structural representation can be expressed in various formats:
InChI=1S/C16H12O2/c17-15-11-5-1-3-9-7-8-10-4-2-6-12(16(15)18)14(10)13(9)11/h1-8,17-18H
C1=CC2=C3C(=C1)C(=C(C4=CC=CC(=C43)C=C2)O)O
Cis-4,5-dihydroxy-4,5-dihydropyrene participates in several chemical reactions:
The mechanism by which cis-4,5-dihydroxy-4,5-dihydropyrene acts within biological systems primarily revolves around its role as a metabolic intermediate during the biodegradation of pyrene. The initial dioxygenation reaction introduces hydroxyl groups that facilitate further enzymatic transformations leading to detoxification and mineralization processes within microbial communities .
Cis-4,5-Dihydroxy-4,5-dihydropyrene exhibits several key physical and chemical properties:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | |
CAS Number | 83500-79-2 |
Melting Point | Not widely reported |
Solubility | Soluble in organic solvents |
These properties are essential for understanding its behavior in environmental contexts and its interactions in biochemical pathways .
Cis-4,5-Dihydroxy-4,5-dihydropyrene has several applications in scientific research:
CAS No.: 18465-19-5
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 73094-39-0
CAS No.: